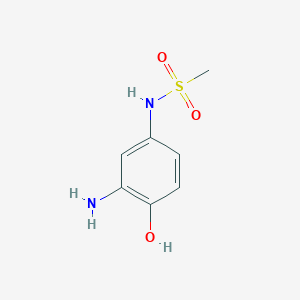
5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate is an organic compound with a complex structure It features a bromine atom, a dimethyl group, a ketone, and a carbamimidothioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate typically involves multiple steps. One common method starts with the bromination of 4,4-dimethyl-3-oxopentyl carbamimidothioate using N-bromosuccinimide (NBS) under radical conditions . The reaction is carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and a solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can be oxidized to introduce additional functional groups.
Addition Reactions: The carbamimidothioate group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the carbamimidothioate group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-3-oxopentyl carbamimidothioate: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-4,4-dimethyl-3-oxopentyl carbamimidothioate: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
5-Iodo-4,4-dimethyl-3-oxopentyl carbamimidothioate: Contains iodine, which can participate in different types of interactions compared to bromine.
Uniqueness
5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
91999-12-1 |
|---|---|
Formule moléculaire |
C8H15BrN2OS |
Poids moléculaire |
267.19 g/mol |
Nom IUPAC |
(5-bromo-4,4-dimethyl-3-oxopentyl) carbamimidothioate |
InChI |
InChI=1S/C8H15BrN2OS/c1-8(2,5-9)6(12)3-4-13-7(10)11/h3-5H2,1-2H3,(H3,10,11) |
Clé InChI |
SZAARDXKUZLEKB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CBr)C(=O)CCSC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14347498.png)

![2-{[(Diphenylphosphoryl)acetyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14347511.png)

![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)

![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)





![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)
